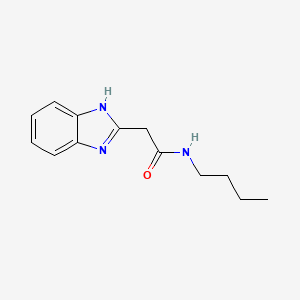

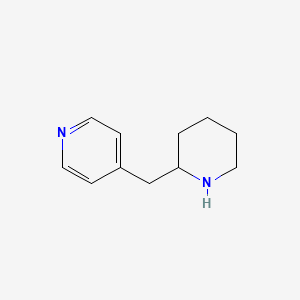

2-(4-Pyridinylmethyl)piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various piperidine derivatives, including those related to 2-(4-Pyridinylmethyl)piperidine, has been explored in several studies. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involved nucleophilic aromatic substitution, hydrogenation, and iodination, which required optimization for scale-up . Similarly, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Additionally, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot three-component reaction at room temperature .

Molecular Structure Analysis

The molecular structures of piperidine derivatives have been characterized using various techniques. For example, the structure of a novel piperidine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction, and its optimal molecular structure was calculated using density functional theory (DFT) . The chiral ligand 2-(2′-piperidinyl)pyridine was synthesized and its absolute configuration was determined by X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been investigated in various contexts. The hydrogenation of pyridine to piperidine catalyzed by a cerium hydride complex was studied, revealing a multistep process involving heterolytic activation of H2 and intramolecular hydride transfer . The functionalized 4H-pyrano[3,2-c]pyridines synthesized from 4-hydroxy-6-methyl-2-pyridone reacted with acetic anhydride to afford a corresponding fused system . Additionally, the synthesis of N-substituted 4-trimethylstannyl-3,6-dihydro-2H-pyridines as synthons in piperidine preparative chemistry was reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been optimized through various modifications. For instance, piperazinyl glutamate pyridines were developed as potent P2Y12 antagonists with optimized pharmacokinetic and physicochemical properties for oral bioavailability . The molecular electrostatic potential and frontier molecular orbitals of a class of nitrogenous compounds containing piperazine-1-yl pyridine-3-carboxylic acid were studied using DFT, revealing some of their physicochemical properties . The title compound in another study, featuring a dihydropyridine ring, exhibited a flattened boat conformation and was involved in a bifurcated intramolecular hydrogen bond .

Applications De Recherche Scientifique

Anticancer Applications

- Scientific Field: Pharmacology of Anti-Cancer Drugs

- Summary of Application: Piperidine and its derivative piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Methods of Application: The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

- Results or Outcomes: Piperine reduces the level of Bcl-2 and increases the level of Bax-2 leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells. Piperidine, along with maintaining high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .

Antiviral Applications

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(piperidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h4-5,7-8,11,13H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUYGRJBDIISBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304960 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-ylmethyl)pyridine | |

CAS RN |

526183-31-3 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)